Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine

Quantum dot sensor Metal ion detection Peptide coating

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine (GHLLC) is a synthetic pentapeptide with the primary sequence Gly-His-Leu-Leu-Cys, a molecular weight of 541.7 g/mol, and the molecular formula C₂₃H₃₉N₇O₆S. The compound belongs to the Gly-His-X peptide family, sharing the N-terminal Gly-His copper-binding motif with the well-characterized tripeptide GHK (Gly-His-Lys).

Molecular Formula C23H39N7O6S
Molecular Weight 541.7 g/mol
CAS No. 646053-14-7
Cat. No. B12604859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine
CAS646053-14-7
Molecular FormulaC23H39N7O6S
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CN
InChIInChI=1S/C23H39N7O6S/c1-12(2)5-15(29-22(34)17(27-19(31)8-24)7-14-9-25-11-26-14)20(32)28-16(6-13(3)4)21(33)30-18(10-37)23(35)36/h9,11-13,15-18,37H,5-8,10,24H2,1-4H3,(H,25,26)(H,27,31)(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t15-,16-,17-,18-/m0/s1
InChIKeyJRLPUKYRVOYWLS-XSLAGTTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine (CAS 646053-14-7): Pentapeptide Identity and Core Structural Profile for Procurement Evaluation


Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine (GHLLC) is a synthetic pentapeptide with the primary sequence Gly-His-Leu-Leu-Cys, a molecular weight of 541.7 g/mol, and the molecular formula C₂₃H₃₉N₇O₆S [1]. The compound belongs to the Gly-His-X peptide family, sharing the N-terminal Gly-His copper-binding motif with the well-characterized tripeptide GHK (Gly-His-Lys). However, GHLLC diverges from GHK through its C-terminal extension: the Lys residue is replaced by a Leu-Leu-Cys tripeptide segment, introducing a thiol-containing cysteine at the carboxyl terminus and two consecutive hydrophobic leucine residues. The only primary research publication directly characterizing this compound reports its use as a surface-coating ligand on CdS quantum dots (QDs) for the selective optical detection of Cu²⁺ and Ag⁺ ions [2]. The C-terminal cysteine provides a thiol anchor for covalent attachment to the QD surface, while the Gly-His N-terminus supplies the metal-ion recognition site—a functional architecture that distinguishes GHLLC from simpler monothiol QD coatings such as cysteamine or glutathione [2][3].

Why GHLLC Cannot Be Replaced by Generic GHK, GSH, or Simple Thiol Coatings in QD-Based Metal-Ion Sensor Applications


Substituting GHLLC with the more commercially prevalent GHK (Gly-His-Lys) tripeptide or glutathione (GSH) in quantum-dot sensor constructs would eliminate the dual-function architecture that defines GHLLC's utility: the C-terminal cysteine thiol for covalent surface anchoring combined with the N-terminal Gly-His metal-binding motif. GHK lacks a cysteine residue and therefore requires non-covalent physisorption or alternative linker chemistry for surface immobilization, which compromises sensor reproducibility and signal stability [1][2]. GSH (γ-Glu-Cys-Gly) provides a thiol anchor but its N-terminal γ-glutamyl group does not offer the same Cu²⁺/Ag⁺ chelation geometry as the Gly-His N-terminus, which forms a specific ATCUN-like (amino-terminal copper and nickel binding) motif [3]. Cysteamine, a simple amino-thiol QD coating, can detect Cu²⁺ but with a reported detection limit of 1.5 µM—threefold poorer than GHLLC-coated QDs at <0.5 µM—and lacks the dual selectivity for both Cu²⁺ and Ag⁺ that GHLLC uniquely provides among peptide-coated QD systems [4].

GHLLC (CAS 646053-14-7) Quantitative Differentiation Evidence: Comparator-Backed Performance Data for Procurement Decisions


Dual Metal-Ion Selectivity: GHLLC-QDs Detect Both Cu²⁺ and Ag⁺, Contrasting with Single-Ion Peptide Sensors

GHLLC-coated CdS quantum dots demonstrated selective optical detection of both Cu²⁺ and Ag⁺ ions with a reported sensitivity threshold below 0.5 µM (500 nM) [1]. In contrast, the widely studied copper-binding tripeptide Gly-Gly-His (GGH) immobilized on gold electrodes achieves a much lower detection limit for Cu²⁺ (~0.2 ppt, sub-picomolar) but exhibits no reported cross-reactivity with Ag⁺—its sensor architecture is optimized exclusively for copper [2]. The dual-selectivity profile of GHLLC represents a design trade-off: it sacrifices ultra-trace Cu²⁺ sensitivity in favor of broad-spectrum detection covering both Cu²⁺ and Ag⁺ in a single construct. This is functionally analogous to having two orthogonal sensor channels in one peptide coating.

Quantum dot sensor Metal ion detection Peptide coating

Covalent Thiol Anchoring vs. Physisorption: GHLLC Provides Irreversible QD Surface Attachment Unavailable with GHK

GHLLC contains a C-terminal L-cysteine residue whose free sulfhydryl (–SH) group forms a covalent thiolate bond with the Cd²⁺-rich surface of CdS quantum dots [1]. This covalent anchorage is chemically analogous to the well-established thiol-self-assembled monolayer (SAM) chemistry used with alkanethiols on gold. In contrast, the tripeptide GHK (Gly-His-Lys) lacks any cysteine or thiol-containing residue; its interaction with nanoparticle surfaces relies on non-covalent electrostatic adsorption and hydrogen bonding, which are reversible, pH-sensitive, and susceptible to displacement by competing ligands in complex sample matrices [2]. The GHLLC peptide also outperforms glutathione (GSH), which provides a cysteine thiol for QD binding but whose N-terminal γ-glutamyl group lacks the structured metal-chelation geometry of the Gly-His N-terminus [3].

Surface functionalization Nanoparticle coating Peptide immobilization

Threefold Lower Detection Limit for Cu²⁺ Compared to Cysteamine-CdS QDs

GHLLC-coated CdS QDs achieved a Cu²⁺ detection limit below 0.5 µM in a fluorescence quenching assay [1]. This is approximately threefold lower (more sensitive) than the 1.5 µM detection limit reported for cysteamine-capped CdS QDs, which also operate via fluorescence enhancement upon copper binding [2]. Both systems use CdS quantum dots as the fluorescent transducer and a thiol-containing ligand for surface passivation; the superior sensitivity of GHLLC-QDs is attributed to the Gly-His N-terminal motif, which provides a defined Cu²⁺ coordination site that enhances quenching efficiency per binding event, as opposed to the less specific electrostatic interaction between Cu²⁺ and the primary amine of cysteamine [1][2].

Fluorescence sensor Copper detection Analytical sensitivity

Structural Differentiation: Leu-Leu Hydrophobic Core Provides Distinct Physicochemical Properties vs. Tripeptide GHK

GHLLC differs from the prototypical copper-binding tripeptide GHK (Gly-His-Lys, MW ~340 g/mol) by a C-terminal extension that replaces the single Lys residue with a Leu-Leu-Cys tripeptide segment, resulting in a 60% larger molecular weight (541.7 vs. 340 g/mol) and a significantly altered hydrophobicity profile [1][2]. The XLogP3 value for GHLLC is -2.1, while GHK has a substantially more negative logP, reflecting the hydrophobic contribution of the two leucine side chains [1]. This structural divergence carries functional implications: in GHK, the Lys ε-amino group is protonated at physiological pH and participates in copper coordination only at alkaline pH while remaining available for receptor interactions at neutral pH [3]. In GHLLC, the Lys residue is absent; instead, the C-terminal cysteine introduces a thiol functionality that can participate in metal coordination, disulfide dimerization, or surface conjugation—capabilities not available to GHK [1][3].

Peptide design Hydrophobicity Structural biology

Inferred Copper-Binding Competence via the Gly-His N-Terminal ATCUN Motif: Class-Level Evidence from GHK and GGH Analogs

GHLLC possesses the N-terminal Gly-His sequence that constitutes the core of the ATCUN (amino-terminal copper and nickel binding) motif, which is well-characterized in GHK and GGH tripeptides [1][2]. In ATCUN peptides, the N-terminal amine, the first peptide bond nitrogen, and the histidine imidazole Nδ atom coordinate Cu²⁺ in a square-planar geometry with logβ formation constants typically in the range of 10–14 for CuHL complexes [1]. While no direct potentiometric formation constants have been reported specifically for GHLLC, the conserved Gly-His N-terminus strongly implies comparable Cu²⁺-binding competence. Notably, the 2003 ChemComm study explicitly demonstrates that GHLLC-coated QDs respond to Cu²⁺ via fluorescence quenching, providing functional confirmation of copper binding [3]. The presence of a C-terminal cysteine further distinguishes GHLLC from GHK and GGH, as cysteine thiol(ate) can serve as an additional Cu⁺/Cu²⁺ coordination ligand, potentially altering the metal-binding stoichiometry or redox behavior [4].

Copper chelation ATCUN motif Metal-peptide complex

Absence of Direct Biological Activity Data: Procurement Decisions Require Application-Specific Validation

A systematic search of the published literature reveals no peer-reviewed studies reporting biological activity data—wound healing, cell proliferation, antioxidant capacity, enzymatic stability, or cytotoxicity—for GHLLC. This stands in marked contrast to GHK, for which extensive in vitro and in vivo data exist: GHK stimulates collagen synthesis in fibroblasts at 1–10 nM [1], promotes wound healing in rat models [2], and demonstrates enzymatic stability in human serum with no significant degradation for at least 3 hours [3]. GHK-Cu (the copper complex) is a commercial cosmetic active ingredient with demonstrated clinical efficacy for skin firmness and wrinkle reduction [4]. The absence of analogous data for GHLLC means that any biological application—skin care, tissue engineering, cell culture supplementation—would require de novo experimental validation and cannot rely on extrapolation from GHK data, given the significant structural differences (Leu-Leu-Cys vs. Lys) discussed above.

Biological activity gap Risk assessment Procurement diligence

Recommended Procurement Scenarios for GHLLC (CAS 646053-14-7) Based on Verified Differentiation Evidence


Dual-Channel Optical Sensor Development for Simultaneous Cu²⁺ and Ag⁺ Monitoring in Aqueous Samples

GHLLC is the only literature-documented peptide coating for CdS quantum dots that provides selective optical detection of both Cu²⁺ and Ag⁺ in a single construct, with a demonstrated sensitivity below 0.5 µM for each ion . Research groups developing fluorescence-based sensors for environmental water analysis, industrial wastewater monitoring, or process control in mining and electroplating operations can procure GHLLC to fabricate dual-function QD probes. This eliminates the need for two separate peptide coatings or sensor channels, simplifying instrumentation and reducing reagent costs. The covalent thiol anchoring via the C-terminal cysteine ensures robust QD surface passivation and reproducible sensor response across multiple measurement cycles .

Peptide-Functionalized Nanoparticle Platforms Requiring Irreversible, Covalent Surface Bioconjugation

The C-terminal cysteine of GHLLC enables covalent thiolate bonding to CdS, CdSe, ZnS, and other II-VI semiconductor quantum dot surfaces, as well as to gold nanoparticles and gold electrode surfaces via established Au–S chemistry . This property distinguishes GHLLC from GHK, which can only physisorb onto nanoparticle surfaces and is susceptible to desorption under changing buffer conditions . Research groups developing reusable sensor surfaces, nanoparticle-based drug delivery vehicles, or peptide-functionalized electrodes for electrochemical sensing can use GHLLC to achieve stable, irreversible peptide immobilization that withstands washing steps, pH gradients, and long-term storage .

Structure-Activity Relationship Studies of the Gly-His-X Peptide Family for Metal-Binding Optimization

GHLLC occupies a unique position within the Gly-His-X peptide family, combining the N-terminal Gly-His ATCUN copper-binding motif with a C-terminal Leu-Leu-Cys extension. This structure enables systematic SAR studies comparing metal-binding affinity, selectivity, and surface-conjugation efficiency across the series GHK → GHL → GHLL → GHLLC . Academic and industrial peptide chemistry groups can procure GHLLC as a reference standard to benchmark how the sequential addition of hydrophobic Leu residues and a terminal Cys thiol modulates copper(II) coordination geometry, formation constants, and nanoparticle surface packing density—parameters that are critical for the rational design of next-generation peptide-functionalized sensors .

Maleimide- or Iodoacetamide-Based Bioconjugation via the C-Terminal Cysteine Thiol for Multifunctional Nanoconstructs

The free sulfhydryl group of GHLLC's C-terminal cysteine provides a chemical handle for site-specific conjugation to maleimide-, iodoacetamide-, or vinyl sulfone-derivatized surfaces, fluorophores, or polymers . This orthogonal reactivity is absent in GHK and enables the construction of multifunctional nanoconstructs where the peptide's Gly-His N-terminus remains available for metal binding while the C-terminus is covalently linked to a fluorophore, drug payload, or solid support. For example, GHLLC can serve as a heterobifunctional linker that simultaneously anchors to a QD surface (via the cysteine thiol) and chelates Cu²⁺ or Ag⁺ (via the Gly-His motif) for sensing, or can be conjugated to a PEG polymer for improved colloidal stability of functionalized nanoparticles .

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